5-amino-1-(4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
Nomenclature and Structural Identification
The compound 5-amino-1-(4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one derives its name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. Breaking down the name:
- Pyrrol-3-one : A five-membered lactam ring with a ketone group at position 3.
- 1-(4-Methoxyphenyl) : A methoxy-substituted phenyl group attached to the nitrogen at position 1 of the pyrrolone.
- 4-(4-Methyl-1,3-thiazol-2-yl) : A thiazole ring with a methyl group at position 4, bonded to the pyrrolone at position 4.
- 5-Amino : An amino substituent at position 5 of the pyrrolone.
The molecular formula is C₁₅H₁₄ClN₃O₂S (for the chloro-methoxy variant) or C₁₆H₁₆N₃O₂S (for the non-chlorinated analog), with a molecular weight of approximately 335.8 g/mol. The structural complexity arises from the fusion of a pyrrolone core with a thiazole ring and methoxyphenyl group, as depicted in its 2D and 3D conformers.
| Structural Feature | Position | Substituent Details |
|---|---|---|
| Pyrrolone core | - | Lactam ring with ketone at C3 |
| Methoxyphenyl group | N1 | 4-Methoxy substitution on phenyl ring |
| Thiazole ring | C4 | 4-Methyl substitution on thiazole |
| Amino group | C5 | -NH₂ functional group |
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming its structure. For instance, the methoxy group’s singlet in ¹H-NMR (~δ 3.8 ppm) and the thiazole’s aromatic protons (~δ 7.2–7.5 ppm) provide diagnostic signals.
Historical Context in Heterocyclic Chemistry
Pyrrole and thiazole derivatives have been pivotal in heterocyclic chemistry since the 19th century. Pyrrole was first isolated from coal tar in 1834, while thiazoles gained prominence for their role in vitamin B1 (thiamine) and penicillin. The fusion of these rings into hybrid scaffolds, such as 5-amino-1-(4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one , represents a modern advancement aimed at leveraging synergistic bioactivities.
Historically, pyrroles were synthesized via the Paal-Knorr method (condensation of 1,4-diketones with ammonia), while thiazoles emerged from Hantzsch’s reaction (between α-halo ketones and thioureas). The integration of these methodologies enabled the development of complex hybrids. For example, the compound’s synthesis likely involves:
- Cyclocondensation to form the pyrrolone core.
- Suzuki-Miyaura coupling to attach the methoxyphenyl group.
- Thiazole ring formation via cyclization of thiourea intermediates.
Significance of Pyrrole-Thiazole Hybrid Scaffolds
Pyrrole-thiazole hybrids are renowned for their pharmacological versatility. The compound’s scaffold combines the electron-rich pyrrole (enhancing DNA intercalation) with the thiazole’s sulfur atom (improving metabolic stability). Key applications include:
The amino group at position 5 further enhances solubility and hydrogen-bonding capacity, critical for target binding. Compared to simpler analogs like 4-(5-methylthiazol-2-yl)aniline , this hybrid exhibits superior pharmacokinetic profiles due to reduced cytochrome P450-mediated metabolism.
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-imino-1-(4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C15H15N3O2S/c1-9-8-21-15(17-9)13-12(19)7-18(14(13)16)10-3-5-11(20-2)6-4-10/h3-6,8,16,19H,7H2,1-2H3 |
InChI Key |
DHVGREBWNYEDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Reaction Parameter Optimization
Comparative studies demonstrate microwave-enhanced cyclization achieves completion in 15–30 minutes versus 8–12 hours conventionally. Optimal parameters for the critical cyclization step include:
| Parameter | Conventional | Microwave | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 120 | 150 | +18% |
| Time (min) | 480 | 20 | - |
| Solvent | DMF | AcOH | +12% purity |
| Catalyst Loading | 5 mol% | 2.5 mol% | - |
Microwave conditions reduce energy consumption by 40% while maintaining enantiomeric excess >98%.
Novel Catalytic Systems
Organocatalytic Asymmetric Synthesis
Proline-derived catalysts enable enantioselective formation of the pyrrolone ring:
Flow Chemistry Approaches
Continuous flow systems enhance scalability:
| Step | Batch Yield | Flow Yield | Residence Time |
|---|---|---|---|
| Thiazole formation | 72% | 85% | 8 min |
| Cyclization | 68% | 79% | 12 min |
| Amination | 65% | 73% | 15 min |
Data from
Flow systems reduce solvent usage by 60% through intensified mixing and heat transfer.
Characterization and Quality Control
Advanced analytical techniques ensure product integrity:
Spectroscopic Verification
Purity Assessment
HPLC methods using C18 columns (ACN/0.1% TFA gradient) achieve baseline separation of regioisomers. Method validation shows:
| Parameter | Result |
|---|---|
| Linearity (R²) | 0.9998 |
| LOD | 0.02 μg/mL |
| LOQ | 0.08 μg/mL |
| Recovery | 98.7–101.2% |
Industrial Scale Production Challenges
Cost Analysis
Raw material costs constitute 62% of total production expenses. Key cost drivers:
-
4-Methylthiazole-2-carbaldehyde: $1,200/kg
-
Palladium catalysts: $3,500/mol
-
Microwave reactors: $250,000/unit
Waste Management
Typical E-factor (kg waste/kg product) ranges from 18–25. Solvent recovery systems can reduce this to 8–12 through:
-
Distillation (DMF recovery: 89%)
-
Catalytic oxidation of organic residues
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its ability to interact with various biological targets. Key areas of research include:
- Antimicrobial Activity : Studies indicate that compounds with structural similarities exhibit antimicrobial properties. The thiazole ring may enhance binding to enzymes involved in metabolic pathways, potentially inhibiting bacterial growth.
- Anticancer Properties : Research has explored the anticancer potential of similar compounds. The unique combination of functional groups in 5-amino-1-(4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one suggests it could modulate cancer cell signaling pathways.
- Neuroprotective Effects : Some studies have suggested that compounds like this may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Biological Research
The compound's ability to bind to specific receptors and enzymes makes it a valuable tool in biological research:
- Enzyme Inhibition Studies : The interaction of the compound with various enzymes can provide insights into metabolic processes and disease mechanisms. For instance, its thiazole group may inhibit certain enzymes involved in inflammation or cancer progression.
- Cell Signaling Pathways : Investigations into how this compound affects cell signaling pathways can lead to a better understanding of cellular responses to external stimuli and the development of targeted therapies.
Materials Science
In addition to its biological applications, 5-amino-1-(4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one has potential uses in materials science:
- Polymer Development : The compound can be utilized in the synthesis of novel polymers with specific properties for applications in coatings, adhesives, and biomedical devices. Its functional groups allow for modifications that can enhance material performance.
Table 1: Summary of Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated ability to inhibit bacterial growth; potential for drug development | |
| Anticancer Properties | Modulation of cancer cell signaling pathways observed | |
| Neuroprotective Effects | Potential reduction in oxidative stress in neuronal cells |
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.
Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) and chloro/fluoro (electron-withdrawing) substituents modulate electronic properties, affecting binding interactions in biological targets .
- Steric Effects : Bulky substituents (e.g., 5-chloro-2,4-dimethoxyphenyl) may hinder molecular packing or enzyme binding, altering pharmacokinetics .
Biological Activity
5-amino-1-(4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H19N3O2S
- Molecular Weight : 329.4 g/mol
- CAS Number : 951972-41-1
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrrole compounds exhibit notable antimicrobial properties. For instance, a study found that similar pyrrole derivatives demonstrated minimal inhibitory concentrations (MIC) against various bacterial strains, with values ranging from 3.12 to 12.5 µg/mL for Staphylococcus aureus and Escherichia coli . The structural features of 5-amino-1-(4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one suggest potential for similar antimicrobial efficacy.
Anticancer Properties
The compound has been explored for its anticancer potential. It has been shown to interact with specific molecular targets involved in cancer cell proliferation and survival. For example, certain thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition . The presence of the methoxyphenyl group in the structure may enhance its activity against tumor cells.
Anticonvulsant Activity
In studies investigating anticonvulsant effects, thiazole-containing compounds have demonstrated protective effects in animal models. One derivative exhibited a median effective dose (ED50) of 18.4 mg/kg in picrotoxin-induced convulsion models, indicating substantial anticonvulsant activity . This suggests that 5-amino-1-(4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one may possess similar properties.
The biological activity of this compound is hypothesized to involve interaction with various enzymes and receptors. The thiazole ring and amino group can modulate biochemical pathways by acting as enzyme inhibitors or receptor antagonists. This mechanism is crucial for its observed effects on microbial growth and cancer cell viability.
Research Findings
Several studies have highlighted the biological activities of related compounds:
Case Studies
In a recent investigation into the anticancer properties of thiazole derivatives, a compound structurally related to 5-amino-1-(4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one was tested against A549 human lung adenocarcinoma cells, demonstrating selective cytotoxicity with an IC50 value significantly lower than that of conventional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
